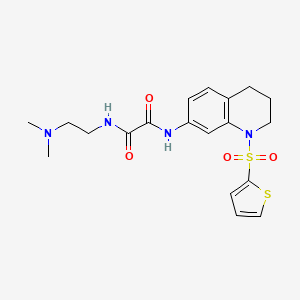

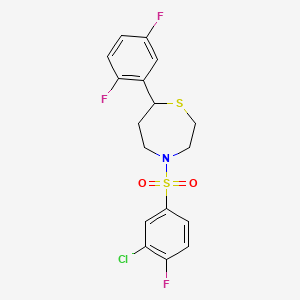

![molecular formula C19H15N7O7 B2475204 5-硝基-N-(2-(5-(3-硝基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)呋喃-2-甲酰胺 CAS No. 922037-20-5](/img/structure/B2475204.png)

5-硝基-N-(2-(5-(3-硝基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolopyrimidine ring and the introduction of the nitro groups . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring, which is a five-membered aromatic ring with an oxygen atom, and a pyrazolopyrimidine ring, which is a fused ring system containing nitrogen atoms. The compound also contains nitro groups, which are strong electron-withdrawing groups and can significantly affect the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro groups are electron-withdrawing, which means they can make the compound more reactive towards nucleophilic attack. The furan ring is aromatic and may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of nitro groups could make the compound more polar and potentially more soluble in water .科学研究应用

合成和化学性质

吡唑并嘧啶酮的合成

与所查询化合物在结构上相关的吡唑并嘧啶酮的合成包括还原乙基 4-亚硝基-5-羟基-1H-吡唑-3-羧酸盐,然后与甲酰胺缩合。此过程生成具有各种取代基的 2-取代的 2,6-二氢-3-羟基-7H-吡唑并[4,3-d]嘧啶-7-酮 (Ochi & Miyasaka, 1983)。

呋喃-2-甲酰胺衍生物的合成

另一个相关的合成途径包括 5-硝基-1H-吲唑的 N-甲基化,然后还原并与糠酰氯缩合。这导致生成 N-(1-甲基吲唑-6-基)呋喃-2-甲酰胺,然后转化为各种衍生物,包括 7-(呋喃-2-基)-1-甲基-1H-吡唑并[4,3-g][1,3]苯并噻唑 (El’chaninov, Aleksandrov, & Stepanov, 2018)。

生物学和药理学应用

抗菌特性

一项专注于设计和合成硝呋喃妥因类似物(包括呋喃和吡唑骨架)的研究揭示了它们的潜在抗菌特性。这些化合物针对革兰氏阳性菌和革兰氏阴性菌的有效性进行了评估,显示出有希望的结果 (Hassan et al., 2020)。

抗癌和抗炎潜力

合成了新型的吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物,包括各种吡唑并嘧啶酮,显示出作为抗癌剂的潜力,特别是对 HCT-116 和 MCF-7 细胞系,以及抑制 5-脂氧合酶(一种与炎症相关的酶)(Rahmouni et al., 2016)。

属性

IUPAC Name |

5-nitro-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O7/c27-18(15-4-5-16(33-15)26(31)32)20-6-7-24-17-14(9-22-24)19(28)23(11-21-17)10-12-2-1-3-13(8-12)25(29)30/h1-5,8-9,11H,6-7,10H2,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNATNLTUFFFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

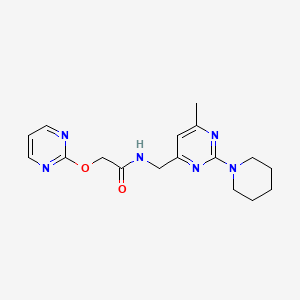

![N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475129.png)

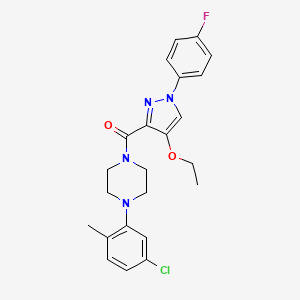

![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)

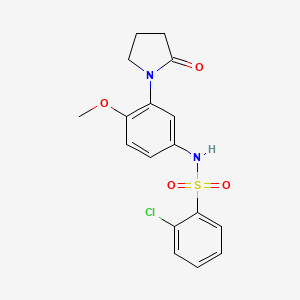

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)